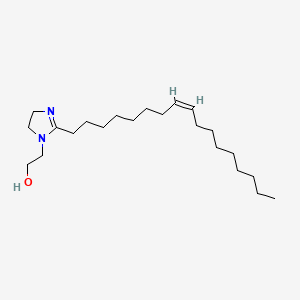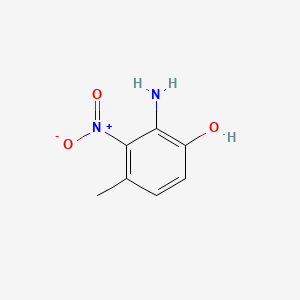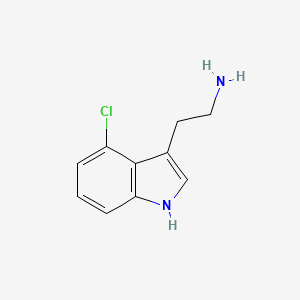
(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate
Übersicht
Beschreibung
(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to a chiral carbon, which is further bonded to a 4-chlorophenyl group. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Synthesis from (S)-(+)-1-(4-Chlorophenyl)ethanol
Step 1: (S)-(+)-1-(4-Chlorophenyl)ethanol is converted to (S)-(+)-1-(4-Chlorophenyl)ethylamine via a reductive amination process.
Step 2: The resulting amine is then treated with thiophosgene (CSCl₂) under basic conditions to yield (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate.
-
Synthesis from (S)-(+)-1-(4-Chlorophenyl)ethylamine
Step 1: (S)-(+)-1-(4-Chlorophenyl)ethylamine is directly reacted with carbon disulfide (CS₂) and a base such as potassium hydroxide (KOH) to form the corresponding dithiocarbamate.
Step 2: The dithiocarbamate is then oxidized using an oxidizing agent like iodine (I₂) to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
- (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by various nucleophiles such as amines, alcohols, and thiols.
-
Addition Reactions
- The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
-
Oxidation and Reduction
- While the isothiocyanate group is relatively stable, the phenyl ring can undergo oxidation or reduction under appropriate conditions, leading to various substituted derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Thiourea Derivatives: Formed from addition reactions with amines.
Substituted Phenyl Derivatives: Resulting from oxidation or reduction of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis.
Building Block: Serves as a versatile building block in organic synthesis for the construction of more complex molecules.
Biology
Enzyme Inhibition Studies: Employed in the study of enzyme inhibition, particularly for enzymes that interact with isothiocyanate groups.
Protein Labeling: Utilized in bioconjugation techniques to label proteins and peptides.
Medicine
Anticancer Research: Investigated for its potential anticancer properties due to its ability to modify proteins and enzymes involved in cancer cell proliferation.
Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Agriculture: Studied for its potential use as a pesticide or herbicide due to its reactivity with biological molecules.
Wirkmechanismus
(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate exerts its effects primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. The compound targets various molecular pathways, including those involved in cell signaling, apoptosis, and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate: The enantiomer of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate, differing in the spatial arrangement of atoms around the chiral center.
Phenyl isothiocyanate: Lacks the chiral center and the 4-chloro substituent, making it less specific in its interactions.
Benzyl isothiocyanate: Contains a benzyl group instead of a 4-chlorophenyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of the 4-chlorophenyl group, which imparts specific reactivity and selectivity in its interactions. This makes it particularly valuable in asymmetric synthesis and targeted biological applications.
Eigenschaften
IUPAC Name |
1-chloro-4-[(1S)-1-isothiocyanatoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKNZREKDQMQA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426815 | |
| Record name | (S)-(+)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-81-6 | |
| Record name | (S)-(+)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















